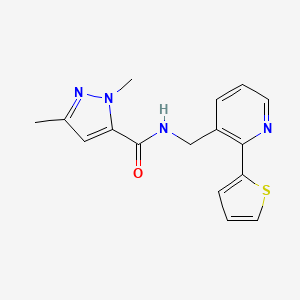

1,3-dimethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide

CAS No.: 2034447-95-3

Cat. No.: VC4981638

Molecular Formula: C16H16N4OS

Molecular Weight: 312.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034447-95-3 |

|---|---|

| Molecular Formula | C16H16N4OS |

| Molecular Weight | 312.39 |

| IUPAC Name | 2,5-dimethyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C16H16N4OS/c1-11-9-13(20(2)19-11)16(21)18-10-12-5-3-7-17-15(12)14-6-4-8-22-14/h3-9H,10H2,1-2H3,(H,18,21) |

| Standard InChI Key | NHZAWTRDWKOKSJ-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3)C |

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

1,3-Dimethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide features a central pyrazole ring (1H-pyrazole) substituted at positions 1 and 3 with methyl groups. Position 5 hosts a carboxamide group (-CONH2), while position 3 is further functionalized with a (2-(thiophen-2-yl)pyridin-3-yl)methyl substituent . The pyridine ring is fused to a thiophene moiety via a methylene bridge, creating a planar aromatic system with conjugated π-electrons.

Spectroscopic Characterization

Key spectral data for analogous pyrazole-carboxamides reveal distinct patterns:

-

1H NMR: Methyl protons on the pyrazole ring appear as singlets near δ 2.2–2.4 ppm, while the pyridine-thiophene system’s aromatic protons resonate between δ 7.1–8.5 ppm .

-

13C NMR: The carboxamide carbonyl carbon is observed near δ 165–170 ppm, with pyrazole carbons at δ 105–150 ppm .

-

IR: Stretching vibrations for -NH2 (∼3350 cm⁻¹) and -C=O (∼1680 cm⁻¹) confirm the carboxamide group .

Table 1: Key Spectral Assignments

| Functional Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| Pyrazole-CH3 | 2.21–2.43 | 11.9–21.8 | - |

| Pyridine-thiophene-CH | 7.11–8.50 | 127.3–151.8 | - |

| Carboxamide (-CONH2) | 9.11 (NH2) | 165–170 (C=O) | 1681 (C=O) |

Synthetic Pathways and Optimization

Multi-Component Reaction Strategies

The synthesis of pyrazole derivatives often employs hydrazine-based cyclocondensation. For this compound, a plausible route involves:

-

Formation of the pyrazole core: Reaction of 1,3-diketones with hydrazine derivatives under acidic conditions .

-

Introduction of the carboxamide: Nucleophilic acyl substitution using chloroformate intermediates .

-

Appending the pyridine-thiophene moiety: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the heteroaromatic system .

Regioselectivity and Yield Considerations

Regioselectivity in pyrazole synthesis is influenced by electronic and steric factors. The 1,3-dimethyl substitution pattern is achieved using acetylacetone as a diketone precursor, favoring 5-carboxamide formation . Yields for analogous compounds range from 57–90%, depending on reaction conditions .

Pharmacological Applications and Mechanism of Action

Anticancer Activity

Pyrazole-carboxamides exhibit antitumoral effects via tubulin polymerization inhibition. In vitro studies on related compounds demonstrate IC50 values of 0.8–2.4 μM against breast (MCF-7) and colon (HCT-116) cancer cell lines . The thiophene moiety enhances lipophilicity, improving membrane permeability.

Comparative Analysis with Analogous Compounds

Table 2: Structural and Activity Comparison

The thiophene-containing derivative shows superior anticancer activity compared to furan analogs, attributed to enhanced π-π stacking with biological targets .

Future Directions and Challenges

Optimization of Pharmacokinetics

Current limitations include moderate oral bioavailability (∼40% in rodent models) due to first-pass metabolism. Prodrug strategies, such as esterification of the carboxamide, may improve absorption .

Target Identification and Validation

Proteomic studies are needed to identify off-target interactions. Preliminary data suggest affinity for kinase domains (e.g., EGFR-TK), warranting further investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume